2-Chloro-6-fluorophenylhydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

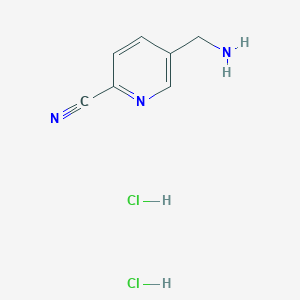

2-Chloro-6-fluorophenylhydrazine is a chemical compound used in various industrial and scientific applications. Its synthesis and properties have been the subject of several studies.

Synthesis Analysis

- The synthesis of related compounds, such as 4-chloro-2-fluorophenylhydrazine, involves starting with 2-fluoroaniline, followed by acylation, chlorination, and hydrolysis. The process includes diazotization and reduction reactions, yielding high purity products with simple operation and mild reaction conditions (Zhong-liang, 2010).

Molecular Structure Analysis

- The molecular and crystal structures of related compounds have been determined using techniques like X-ray diffraction. These studies help in understanding the geometric and electronic structure of such compounds (Dekeyser et al., 1995).

Chemical Reactions and Properties

- Compounds like 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, synthesized from similar chemical structures, show significant antimicrobial properties (Rathore & Kumar, 2006).

Physical Properties Analysis

- The physical properties such as melting points and solubility of these compounds are crucial for their application in various fields. For instance, the melting point of 4-chloro-2-fluorophenylhydrazine is reported to be around 59-60 ℃ (Zhong-liang, 2010).

Chemical Properties Analysis

- The reactivity of these compounds with various reagents and under different conditions is studied to understand their chemical behavior. For example, the reaction of 6-arylidene-2,2-dimethylcyclohexanones with phenylhydrazine shows the formation of specific structures, indicating the chemical reactivity of similar compounds (Gar et al., 2014).

Scientific Research Applications

Application 1: Study of Intrinsic Resistance of Mycobacterium Smegmatis to Fluoroquinolones

- Summary of the Application : 2-Chlorophenylhydrazine hydrochloride is used to study the intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones .

Application 2: Pyrazoline Synthesis

- Summary of the Application : 2-Chlorophenylhydrazine hydrochloride may be used in pyrazoline synthesis .

Application 3: Synthesis and Applications of α-Trifluoromethylstyrenes

- Summary of the Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Results or Outcomes : Much attention has been paid to these compounds by the organic chemistry community because they have been successfully utilized in various organic synthetic chemistry applications .

Application 3: Synthesis and Applications of α-Trifluoromethylstyrenes

- Summary of the Application : α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

- Methods of Application : These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

- Results or Outcomes : Much attention has been paid to these compounds by the organic chemistry community because they have been successfully utilized in various organic synthetic chemistry applications .

Safety And Hazards

While specific safety data for 2-Chloro-6-fluorophenylhydrazine is not provided in the search results, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, and contact with skin and eyes. It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

Future Directions

properties

IUPAC Name |

(2-chloro-6-fluorophenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMWMYHEKGCISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371452 |

Source

|

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorophenylhydrazine | |

CAS RN |

175276-74-1 |

Source

|

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)

![1H-pyrazolo[3,4-b]pyridin-1-ol](/img/structure/B70278.png)